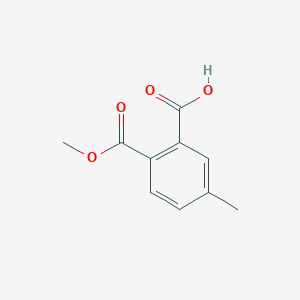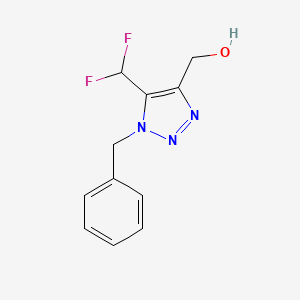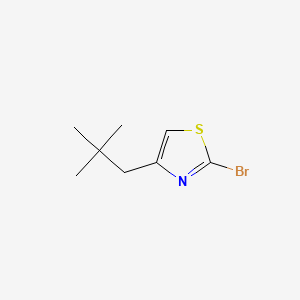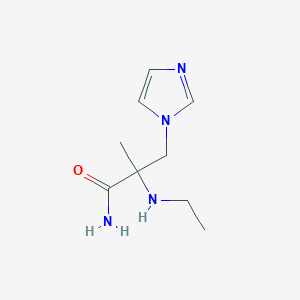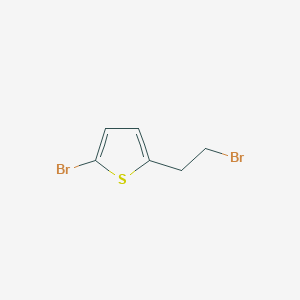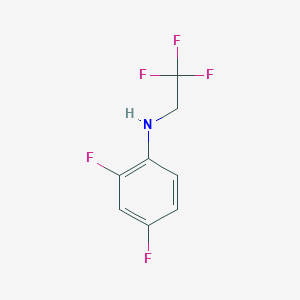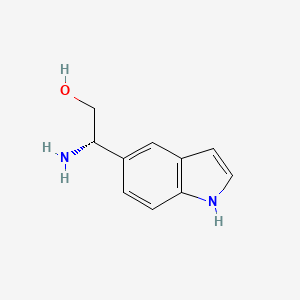
(s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol is a chiral compound that contains an indole ring, which is a common structural motif in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole derivative.
Chiral Amino Alcohol Formation: The indole derivative is then subjected to a series of reactions to introduce the chiral amino alcohol moiety. This can involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as chromatography to obtain the pure (s)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to produce larger quantities.
Optimization of Reaction Conditions: Optimizing reaction conditions to improve yield and reduce costs.
Automated Processes: Utilizing automated synthesis and purification processes to increase efficiency and consistency.
化学反応の分析
Types of Reactions
(s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
(s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of various chemical products and materials.
作用機序
The mechanism of action of (s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The amino alcohol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
類似化合物との比較
Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone with an indole ring.
Uniqueness
(s)-2-Amino-2-(1h-indol-5-yl)ethan-1-ol is unique due to its specific chiral amino alcohol structure, which imparts distinct chemical and biological properties
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
(2S)-2-amino-2-(1H-indol-5-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c11-9(6-13)7-1-2-10-8(5-7)3-4-12-10/h1-5,9,12-13H,6,11H2/t9-/m1/s1 |
InChIキー |
IRLSEUJSNDBDAR-SECBINFHSA-N |
異性体SMILES |
C1=CC2=C(C=CN2)C=C1[C@@H](CO)N |
正規SMILES |
C1=CC2=C(C=CN2)C=C1C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


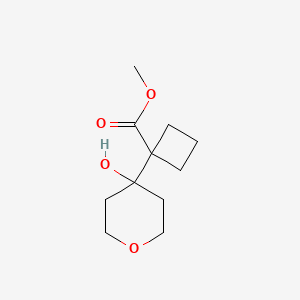

![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)


